molecular formula C14H21N3O7 B558328 Boc-Gln-OSu CAS No. 18800-78-7

Boc-Gln-OSu

Cat. No. B558328
CAS RN: 18800-78-7
M. Wt: 343,33 g/mole
InChI Key: WWXJEZQDOXUDOV-QMMMGPOBSA-N
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Description

Boc-Gln-OSu, also known as Boc-L-glutamine hydroxysuccinimide ester, is a chemical compound widely used in scientific experiments. It has a molecular formula of C14H21N3O7 and a molecular weight of 343.34 . The IUPAC name for Boc-Gln-OSu is tert-butyl (1S)-4-amino-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-Gln-OSu, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-Gln-OSu can be represented by the SMILES string: CC©©OC(=O)NC@@H=O)C(=O)ON1C(=O)CCC1=O . This represents the connectivity and stereochemistry of the molecule.


Chemical Reactions Analysis

The Boc group in Boc-Gln-OSu is stable towards most nucleophiles and bases . This makes it a useful protecting group in the synthesis of multifunctional targets where amino functions often occur .

Scientific Research Applications

  • Graphene-like Two-dimensional Layered Nanomaterials in Biosensors and Nanomedicine : Yang et al. (2015) discuss the potential of graphene-like two-dimensional nanomaterials in various fields, including biosensors and nanomedicine. These materials show great promise due to their unique properties like high surface area and biocompatibility, which could be relevant in the context of Boc-Gln-OSu's applications in biochemistry and biomedicine (Yang et al., 2015).

  • Proton Magnetic Resonance Studies of Membrane Channel Forming Polypeptides : Iqbal and Balaram (1981) conducted studies on membrane channel-forming polypeptides, including Boc-Gln-OSu. Their research focused on the aggregation and folding of these peptides, which is essential for understanding their function in biological systems. This study provides insight into the structural aspects of similar compounds (Iqbal & Balaram, 1981).

  • Effects of Glucosamine and Chondroitin Sulfate on Gene Expression : Chan et al. (2005) investigated the effects of glucosamine (GLN) and chondroitin sulfate on gene expression related to inflammation in articular cartilage. While this study does not directly involve Boc-Gln-OSu, it highlights the biological importance of glutamine (Gln) derivatives in medical research, which could be relevant for understanding the applications of Boc-Gln-OSu (Chan et al., 2005).

  • Calcium Ion Uptake and Somatotropin Release in Anterior Pituitary Cultures : Rappay et al. (2004) studied the effect of a tripeptide containing Gln on calcium ion uptake and growth hormone release in rat anterior pituitary cultures. This research indicates the potential biological activity of peptides containing Gln, which might be extrapolated to understand Boc-Gln-OSu's applications (Rappay et al., 2004).

Safety And Hazards

Boc-Gln-OSu may cause an allergic skin reaction and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

Future Directions

Boc-Gln-OSu is widely used in scientific experiments. Its use as a protecting group in the synthesis of multifunctional targets is well-established . Future research may explore new applications and improvements in the synthesis and deprotection processes.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXJEZQDOXUDOV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-OSu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Mentinova, SA McLuckey - Journal of the American Chemical …, 2010 - ACS Publications
… )succinimide (Boc-Gln-OSu) showed exclusively proton transfer. The products of the ion/ion reaction between [DGAILDGAILD-2H] 2− and protonated Boc-Gln-OSu, for example, are …
Number of citations: 56 pubs.acs.org
P Kaur, GK Patnaik, R Raghubir… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… The coupling of Boc-Gln-ONP or Boc– Gln-OSu with deprotected pentapeptides was slow but gave the hexapeptides in ca. 55% yield. The octapeptides, [58-APhe, 9-Sar]–SP (4-11) (5) …
Number of citations: 17 www.journal.csj.jp
R Rocchi, L Biondi, F Cavaggion, F Filira… - … Journal of Peptide …, 1987 - Wiley Online Library
… Acylation of H-Pro-OBzl (6) with BocGln-OSu (7) yielded the dipeptide Boc-GlnPro-OBzl (X), which was selectively deprotected by trifluoroacetic acid and allowed to react with Z-Gly-…
Number of citations: 22 onlinelibrary.wiley.com
BII SINGH, E FRAGA, J WIDTMAN… - Indian Journal of …, 1984 - researchgate.net
The 61-69 fragment of H-2K" molecule, Glu-Arg-Glu-Thr-Gln-Lys-Ala-Lys-Gly is predicted to be a major immunodominant determinant by theoretical considerations. This nonapeptide …
Number of citations: 3 www.researchgate.net
K MATSUURA, A YESILADA, A IIDA… - Chemical and …, 1993 - jstage.jst.go.jp
A membrane-modifying peptide antibiotic having uncoupling activity on rat liver mitochondria, hypelcin A-III, has been synthesized by assembling five peptide fragments via the N, N'-…
Number of citations: 9 www.jstage.jst.go.jp
CB Vu, EG Corpuz, TJ Merry… - Journal of medicinal …, 1999 - ACS Publications
… This amidoxime was then reacted with BOC-Gln-OSu according to the general procedure B in order to obtain the 1,2,4-oxadiazole amine. This amine derivative was coupled with Ac-Tyr(…
Number of citations: 125 pubs.acs.org
VL Rath, LF Silvian, B Beijer, BS Sproat, TA Steitz - Structure, 1998 - cell.com
Background: Aminoacyl-tRNA synthetases covalently link a specific amino acid to the correct tRNA. The fidelity of this reaction is essential for accurate protein synthesis. Each …
Number of citations: 174 www.cell.com
SN Semenov, ASY Wong, RM Van der Made… - Synthesis of out-of … - repository.ubn.ru.nl
Much of our inspiration for constructing chemical reaction networks (CRNs) comes from the living cell. 1-5 Vast metabolic and genetic networks of chemical reactions allow living cells to …
Number of citations: 3 repository.ubn.ru.nl
M Mentinova - 2011 - search.proquest.com
… 4.11 Product ion spectrum derived from the ion/ion reaction between [DGAILDGAILD-2H]2- and [Boc-Gln-Osu+H]+. Δ represents ions present in the isolation of the precursor .....................…
Number of citations: 2 search.proquest.com
MENCYT AMBIENTAL - 2012 - cimav.repositorioinstitucional.mx
Los nanotubos de carbono son considerados acarreadores biológicos es por ello que son funcionalizados para transportar moléculas de interés biológico, incluyendo, proteínas y …

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